molecular formula C24H25BrN4O4S B14947126 5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline

5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline

Cat. No.: B14947126
M. Wt: 545.5 g/mol
InChI Key: KNBAWKPIEGKLSS-UHFFFAOYSA-N
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Description

N-(5-{4-[(4-BROMOPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(1-PHENYLETHYL)AMINE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{4-[(4-BROMOPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(1-PHENYLETHYL)AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromobenzenesulfonyl chloride with piperazine, followed by nitration and subsequent coupling with 1-phenylethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-{4-[(4-BROMOPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(1-PHENYLETHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromophenyl group can participate in substitution reactions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

N-(5-{4-[(4-BROMOPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(1-PHENYLETHYL)AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-{4-[(4-BROMOPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(1-PHENYLETHYL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzyme function, while its anticancer properties could be related to the disruption of cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Known for its antimicrobial and antiproliferative activities.

    N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Exhibits similar biological activities but with different structural features.

Uniqueness

N-(5-{4-[(4-BROMOPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(1-PHENYLETHYL)AMINE is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H25BrN4O4S

Molecular Weight

545.5 g/mol

IUPAC Name

5-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline

InChI

InChI=1S/C24H25BrN4O4S/c1-18(19-5-3-2-4-6-19)26-23-17-21(9-12-24(23)29(30)31)27-13-15-28(16-14-27)34(32,33)22-10-7-20(25)8-11-22/h2-12,17-18,26H,13-16H2,1H3

InChI Key

KNBAWKPIEGKLSS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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